molecular formula C12H15N3OS B3675773 N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-2-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-2-carboxamide

Cat. No.: B3675773
M. Wt: 249.33 g/mol
InChI Key: ZMMSSWBMCUIDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-2-carboxamide is a compound that features an imidazole ring and a thiophene ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the thiophene ring is a five-membered ring containing a sulfur atom

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse, depending on the specific derivative. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

While specific safety and hazard information for “N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-2-thiophenecarboxamide” is not available, it’s important to note that safety precautions should always be taken while handling chemical substances. Some imidazole derivatives can be toxic if swallowed and cause severe skin burns and eye damage .

Future Directions

Imidazole derivatives continue to be an area of interest in drug development due to their broad range of chemical and biological properties . Future research may focus on developing new imidazole derivatives with improved efficacy and safety profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives of the imidazole ring.

    Substitution: Substituted imidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-2-carboxamide is unique due to its specific combination of an imidazole ring and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-10-3-4-11(17-10)12(16)14-5-2-7-15-8-6-13-9-15/h3-4,6,8-9H,2,5,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMSSWBMCUIDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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